molecular formula C25H28F2N4O2 B10930691 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(3-methylbenzyl)piperazin-1-yl]pyrimidine

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(3-methylbenzyl)piperazin-1-yl]pyrimidine

Cat. No.: B10930691
M. Wt: 454.5 g/mol
InChI Key: RUSNWZXPTHDMAZ-UHFFFAOYSA-N
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Description

4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the difluoromethyl group, and the attachment of the piperazine and methoxyphenyl groups. Common synthetic routes may involve:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and pressures.

Mechanism of Action

The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER include other trifluoromethyl-containing compounds, such as:

The uniqueness of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H28F2N4O2

Molecular Weight

454.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C25H28F2N4O2/c1-17-5-4-6-18(13-17)16-30-9-11-31(12-10-30)25-28-20(15-21(29-25)24(26)27)19-7-8-22(32-2)23(14-19)33-3/h4-8,13-15,24H,9-12,16H2,1-3H3

InChI Key

RUSNWZXPTHDMAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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